Stereochemical Configuration: (2S,3S) Absolute Stereochemistry Defines Distinct Reactivity from (2R,3R) and (2R,3S) Isomers
The (2S,3S) configuration of 3-methoxybutan-2-amine possesses two contiguous stereogenic centers at C2 and C3, yielding a specific three-dimensional orientation of the amino and methoxy groups. This absolute stereochemistry is fundamentally distinct from the (2R,3R) enantiomer and the (2R,3S) diastereomer, each of which yields different diastereomeric products when employed in asymmetric transformations. While no direct head-to-head comparative reaction data are available in the public literature, class-level inference from chiral amine building block studies demonstrates that the (2S,3S) stereoisomer provides the requisite stereochemical outcome for target molecules requiring this specific configuration [1]. The compound's two stereogenic centers produce four possible stereoisomers; selection of the correct (2S,3S) isomer is mandatory for downstream enantiopurity maintenance [2].
| Evidence Dimension | Stereochemical configuration (absolute stereochemistry at C2 and C3) |
|---|---|
| Target Compound Data | (2S,3S) configuration; two contiguous stereocenters with defined absolute configuration |
| Comparator Or Baseline | Alternative stereoisomers: (2R,3R) enantiomer (CAS 2287248-74-0), (2R,3S) diastereomer (CAS 3017120-28-1), (2S,3R) diastereomer |
| Quantified Difference | Four distinct stereoisomers exist; each produces different diastereomeric products when used as a chiral building block. Quantitative diastereomeric ratio (dr) data for specific transformations are not publicly reported for this compound class |
| Conditions | General asymmetric synthesis applications; specific comparative reaction data not available in public literature |
Why This Matters
Selection of the correct (2S,3S) stereoisomer is non-negotiable for achieving desired enantiopurity in downstream pharmaceutical intermediates, as stereochemical mismatch propagates through synthetic sequences and compromises final product stereochemistry.
- [1] Tiritan, M. E. (Ed.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. View Source
- [2] PubChem. (2025). (2S)-3-Methoxybutan-2-amine. PubChem CID 75356277. National Center for Biotechnology Information. View Source
